molecular formula C16H16BrFN4O2 B2829513 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide CAS No. 2097934-00-2

3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B2829513
CAS No.: 2097934-00-2
M. Wt: 395.232
InChI Key: QHRSSLBGGXVLBL-UHFFFAOYSA-N
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Description

The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide features a pyrrolidine-carboxamide core linked to a 5-bromopyrimidin-2-yloxy group and a 4-fluorobenzyl substituent. The bromine atom on the pyrimidine ring may enhance binding affinity through hydrophobic interactions, while the fluorobenzyl group could improve metabolic stability and bioavailability .

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRSSLBGGXVLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a pyrrolidine derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C16H16BrFN4O
Molecular Weight: 395.23 g/mol
CAS Number: 2034397-04-9

The biological activity of this compound is primarily attributed to its structural features, including the presence of the bromopyrimidine and fluorophenyl moieties. These groups are known to interact with various biological targets, influencing pathways such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in nucleotide metabolism.
  • Antiviral Activity: Similar compounds have demonstrated antiviral properties by disrupting viral replication mechanisms.

Biological Activity Overview

Research has highlighted several areas of biological activity related to this compound:

Antimicrobial Activity

Studies have shown that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyrimidine derivatives have been noted for their anticancer activities. In vitro studies suggest that compounds similar to this compound can inhibit cell proliferation in cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

Recent studies indicate that certain pyrrolidine derivatives possess neuroprotective properties. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies

Several case studies provide insights into the efficacy of similar compounds:

  • Study on Antiviral Properties:
    • A derivative with structural similarities was tested for its ability to inhibit viral replication in vitro, showing significant promise against RNA viruses .
  • Cancer Cell Line Inhibition:
    • In an experimental setup involving A431 vulvar epidermal carcinoma cells, a related pyrimidine compound exhibited a significant reduction in cell viability, suggesting a potential therapeutic application in oncology .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntibacterialS. aureus0.025
Compound BAnticancerA431 Cell Line10
Compound CAntiviralInfluenza Virus0.5

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview of Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on biological activity:

Table 1: Key Structural Analogs and Their Properties
Compound Name/Identifier Core Structure Substituents Biological Target Key Findings Reference
Target Compound Pyrrolidine-carboxamide 5-Bromopyrimidin-2-yloxy, 4-fluorobenzyl Not explicitly stated (inferred kinase/protease) Structural features suggest halogen-dependent binding N/A
N-(3-(3-(3,3-Dimethylmorpholino)imidazo[1,2-a]pyrimidin-7-yl)-4-fluorophenyl)pyrrolidine-1-carboxamide () Imidazo[1,2-a]pyrimidine 3,3-Dimethylmorpholino, 4-fluorophenyl Proteasome Preclinical candidate for proteasome inhibition; morpholino group enhances solubility and target engagement
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide () Pyrimidine-dione 2-Fluorobenzamide Kynurenine formamidase (KFase) Binding affinity: -9.0 kcal/mol; fluorobenzamide critical for competitive inhibition
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () Pyrrolidine-carboxamide 4-Fluorophenyl, 4-methylpyridinyl Unspecified CAS No. 346457-03-2; pyridinyl group may influence solubility and receptor interactions
N-[4-[(2-Amino-4-pyridinyl)oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxamide () Tetrahydropyrimidine-dione 2-Amino-4-pyridinyloxy, 4-fluorophenyl c-Met/AXL kinases Patent-pending kinase inhibitor; pyridinyloxy group enhances kinase selectivity

Substituent Effects on Activity

Halogenation (Br vs. F)
  • Compound : Fluorine at the benzamide position reduces steric hindrance while maintaining electronegativity, favoring high-affinity KFase binding (-9.0 kcal/mol) .
Heterocyclic Variations
  • Imidazo[1,2-a]pyrimidine () : The fused imidazo-pyrimidine core increases planar rigidity, enhancing proteasome inhibition compared to the target compound’s simpler pyrimidine ring .
  • Pyrimidine-dione () : The tetrahydro-2,4-dioxo moiety introduces hydrogen-bonding capacity, critical for c-Met/AXL kinase inhibition .
Aromatic and Aliphatic Substituents
  • 4-Fluorobenzyl (Target Compound) : The fluorinated benzyl group balances lipophilicity and metabolic stability, a feature shared with ’s 4-fluorophenyl substituent .
  • Morpholino Group (): 3,3-Dimethylmorpholino improves aqueous solubility, a property absent in the target compound, which may limit its pharmacokinetic profile .

Q & A

Q. Q1. What are the key steps in synthesizing 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide?

Methodological Answer: The synthesis involves three primary steps:

Pyrrolidine Ring Formation : Cyclization of a precursor (e.g., 1,4-diketone or amino alcohol) under reflux with acid/base catalysis to generate the pyrrolidine scaffold .

Functionalization :

  • 5-Bromopyrimidin-2-yloxy Attachment : Nucleophilic aromatic substitution (SNAr) between the pyrrolidine oxygen and 5-bromo-2-chloropyrimidine, using a base like NaH in anhydrous DMF at 80–100°C .
  • N-[(4-Fluorophenyl)methyl] Substitution : Coupling the pyrrolidine carboxamide with 4-fluorobenzylamine via carbodiimide-mediated (e.g., EDC/HOBt) activation in dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yields when introducing the 5-bromopyrimidin-2-yloxy group?

Methodological Answer: Key optimization parameters include:

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the pyrimidine ring, improving SNAr efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, but high temperatures (>100°C) may degrade sensitive intermediates. Microwave-assisted synthesis reduces reaction time .
  • Stoichiometry : A 1.2:1 molar ratio of pyrrolidine intermediate to 5-bromo-2-chloropyrimidine minimizes side reactions .
  • Monitoring : TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) and LC-MS track progress, ensuring timely quenching .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include pyrrolidine protons (δ 2.8–3.5 ppm), 4-fluorobenzyl CH₂ (δ 4.4 ppm), and pyrimidine aromatic protons (δ 8.2–8.6 ppm) .
    • ¹³C NMR : Carboxamide carbonyl (δ 165–170 ppm) and pyrimidine carbons (δ 155–160 ppm) confirm connectivity .
  • HRMS : Exact mass calculation (C₁₆H₁₅BrFN₃O₂) with <2 ppm error validates molecular formula .
  • XRD (if crystalline) : Resolves stereochemistry and confirms dihedral angles between pyrrolidine and pyrimidine rings (expected: 10–15°) .

Biological Activity Profiling

Q. Q4. How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Target Selection : Prioritize kinases with ATP-binding pockets accommodating the 5-bromopyrimidine moiety (e.g., EGFR, JAK2) .
  • In Vitro Assays :
    • Kinase Inhibition : Use ADP-Glo™ kinase assay with recombinant enzymes (IC₅₀ determination at 1–100 µM) .
    • Cellular Efficacy : Dose-response in cancer cell lines (e.g., HCT-116) with Western blotting for phosphorylated kinase targets .
  • SAR Studies : Modify the 4-fluorobenzyl group to assess hydrophobicity/electron-withdrawing effects on potency .

Advanced Data Contradiction Analysis

Q. Q5. How to resolve discrepancies between computational docking predictions and experimental IC₅₀ values?

Methodological Answer:

  • Docking Refinement :
    • Use flexible docking (AutoDock Vina) with explicit water molecules and protonation states adjusted to physiological pH .
    • Validate with molecular dynamics simulations (50 ns, AMBER) to assess binding pose stability .
  • Experimental Validation :
    • SPR Spectroscopy : Measure binding kinetics (ka/kd) to confirm docking-predicted interactions (e.g., H-bonds with kinase hinge region) .
    • Alanine Scanning : Mutate key kinase residues (e.g., Met793 in EGFR) to test predicted binding contacts .

Stability and Degradation Pathways

Q. Q6. What strategies mitigate hydrolytic degradation of the carboxamide group?

Methodological Answer:

  • Formulation : Lyophilization with cryoprotectants (trehalose) reduces aqueous degradation .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) para to the carboxamide to destabilize hydrolysis transition states .
  • Accelerated Stability Studies :
    • Forced Degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hr) and analyze degradants via UPLC-QTOF .
    • Arrhenius Modeling : Predict shelf-life at 25°C using degradation rates at 40–60°C .

Computational Modeling for SAR

Q. Q7. How can QSAR models guide the design of analogs with improved solubility?

Methodological Answer:

  • Descriptor Selection : Include logP, polar surface area (PSA), and H-bond acceptors/donors .
  • Model Training : Use a dataset of 50+ analogs with measured aqueous solubility (shake-flask method) .
  • Design Rules :
    • PSA > 80 Ų : Introduce polar groups (e.g., morpholine) on the pyrrolidine ring.
    • logP < 3 : Replace 4-fluorobenzyl with pyridinylmethyl to reduce hydrophobicity .
  • Validation : Synthesize top-predicted analogs and compare experimental vs. predicted solubility (R² > 0.85 acceptable) .

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